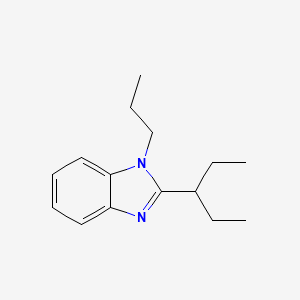
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have potential applications in various scientific research fields. One of the primary uses of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is in the study of protein-protein interactions. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells.
Mécanisme D'action
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole works by binding to a specific site on a protein known as the “hotspot”. This binding prevents the protein from interacting with other proteins, leading to the inhibition of the protein’s function. The specific site that 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole binds to varies depending on the protein being studied.
Biochemical and Physiological Effects:
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have a range of biochemical and physiological effects. In cancer cells, 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to inhibit cell growth and induce cell death. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been found to inhibit the activity of enzymes involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole in lab experiments is its selectivity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. However, one limitation of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is its potential toxicity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole. One area of research is the development of new 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole analogs with improved selectivity and reduced toxicity. Another area of research is the study of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole’s potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole and its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be synthesized through a series of chemical reactions starting from 2-nitrobenzaldehyde and propionaldehyde. The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with propionaldehyde in the presence of an acid catalyst to produce 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole.
Propriétés
IUPAC Name |
2-pentan-3-yl-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAOJICMOPURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


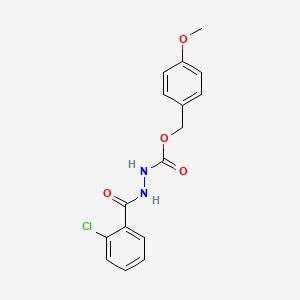
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

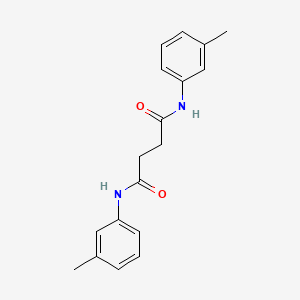
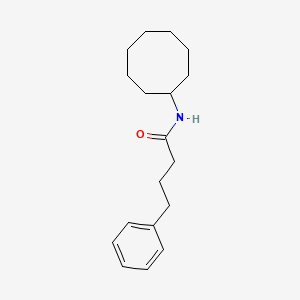

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)
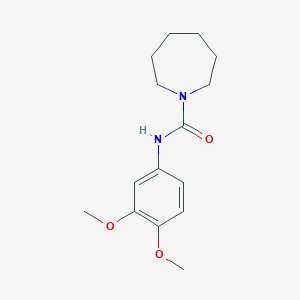
![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)